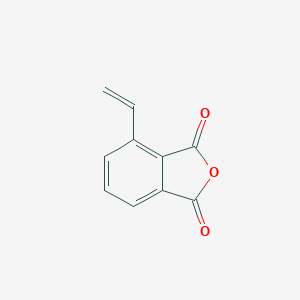
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
描述
4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound features a dioctylamino group and a trifluoroacetyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene structure.
Functional Group Modification: Introduction of the dioctylamino and trifluoroacetyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving photoresponsive materials due to the azobenzene moiety.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene involves its interaction with molecular targets through various pathways:
Photoisomerization: The azobenzene group can undergo reversible photoisomerization between trans and cis forms upon exposure to light, affecting its physical and chemical properties.
Binding Interactions: The compound may interact with specific proteins, enzymes, or receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with a simple N=N linkage between two benzene rings.
4-(Dimethylamino)azobenzene: Similar structure with a dimethylamino group instead of dioctylamino.
4-(Trifluoroacetyl)azobenzene: Similar structure with only the trifluoroacetyl group.
Uniqueness
4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene is unique due to the presence of both dioctylamino and trifluoroacetyl groups, which may impart distinct chemical reactivity and physical properties compared to other azobenzene derivatives.
属性
IUPAC Name |
1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDDSJZBINXBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431382 | |
| Record name | Chromoionophore XV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193154-07-3 | |
| Record name | Chromoionophore XV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene interact with amines and what are the observable effects?
A1: this compound demonstrates a distinct optical response upon interaction with various amines. [] This response manifests as a detectable change in its optical properties, making it suitable for sensing applications. For instance, exposure to ammonia, tetramethylammonium hydroxide, ethylamine, cadaverine, and putrescine—compounds indicative of protein decomposition—results in observable optical changes. [] This interaction forms the basis for its use in developing optical sensors for amine detection.
Q2: What are the potential applications of this compound in food packaging?
A2: Research suggests that thin films of this compound, deposited via inkjet printing, could be integrated into food packaging for ground meat and salmon. [] As these foods degrade, they release biogenic amines. The dye's sensitivity to these amines would enable the detection of food spoilage, potentially improving safety and quality control in the food industry.
Q3: How does incorporating this compound into a carbon nanotube-Nafion® composite enhance its sensing capabilities?
A3: Combining this compound with carbon nanotubes and Nafion® creates a synergistic effect for electrochemical amine sensing. [] The carbon nanotubes provide a large surface area for amine adsorption, enhancing the sensor's sensitivity. Additionally, their inherent electrical conductivity facilitates efficient charge transfer within the sensor, enabling electrochemical detection of the amine-dye interaction. This composite demonstrates the potential for developing sensitive and selective electrochemical amine sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![4-Methylbenzo[d][1,3]dioxol-5-ol](/img/structure/B71031.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)


